7-bromo-2H,3H,5H-indeno[1,2-c]pyridazin-3-one
Description
7-bromo-2H,3H,5H-indeno[1,2-c]pyridazin-3-one is a heterocyclic compound that belongs to the pyridazinone family. This compound is characterized by its unique structure, which includes a bromine atom at the 7th position and a fused indeno-pyridazinone ring system. Pyridazinones are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications .
Properties
CAS No. |
1503739-80-7 |
|---|---|
Molecular Formula |
C11H7BrN2O |
Molecular Weight |
263.09 g/mol |
IUPAC Name |
7-bromo-2,5-dihydroindeno[1,2-c]pyridazin-3-one |
InChI |
InChI=1S/C11H7BrN2O/c12-8-1-2-9-6(4-8)3-7-5-10(15)13-14-11(7)9/h1-2,4-5H,3H2,(H,13,15) |
InChI Key |
IMZUMBRABJRETP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC(=O)NN=C2C3=C1C=C(C=C3)Br |
Purity |
92 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-2H,3H,5H-indeno[1,2-c]pyridazin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 7-bromo-1-indanone with hydrazine hydrate, followed by cyclization in the presence of a suitable catalyst . The reaction conditions often include refluxing in ethanol or another suitable solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 7-bromo-2H,3H,5H-indeno[1,2-c]pyridazin-3-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
7-bromo-2H,3H,5H-indeno[1,2-c]pyridazin-3-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form hydro derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in an appropriate solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can yield oxo and hydro derivatives, respectively .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 7-bromo-2H,3H,5H-indeno[1,2-c]pyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyridazinone Derivatives: Compounds such as 6-arylpyridazinones and 5-keto-5H-indeno[1,2-c]pyridazines share structural similarities with 7-bromo-2H,3H,5H-indeno[1,2-c]pyridazin-3-one.
Indeno Derivatives: Compounds with similar indeno ring systems, such as indeno[1,2-b]pyran derivatives.
Uniqueness
7-bromo-2H,3H,5H-indeno[1,2-c]pyridazin-3-one is unique due to the presence of the bromine atom at the 7th position and the specific fusion of the indeno and pyridazinone rings.
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